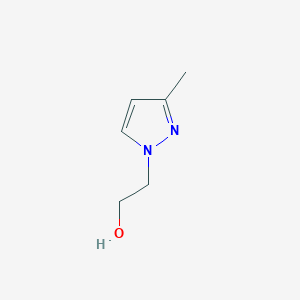

2-(3-Methyl-1h-pyrazol-1-yl)ethanol

描述

Significance of the Pyrazole (B372694) Core in Contemporary Chemical Sciences

The pyrazole moiety is a versatile building block that has seen a surge in interest over the last few decades, primarily due to the diverse biological activities and material properties exhibited by its derivatives. mdpi.commdpi.com

The pyrazole nucleus is a prominent feature in a multitude of approved pharmaceutical drugs and agrochemicals. nih.govglobalresearchonline.net In the pharmaceutical realm, pyrazole-containing compounds have demonstrated a wide array of therapeutic activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties. globalresearchonline.netnih.govnih.gov The metabolic stability of the pyrazole ring is a key factor contributing to its frequent incorporation into drug candidates. mdpi.com Notable examples of blockbuster drugs featuring a pyrazole core underscore its importance in the pharmaceutical industry.

In agrochemical research, pyrazole derivatives are integral to the development of modern pesticides. globalresearchonline.net They are found in various fungicides, insecticides, and herbicides, contributing to global food security. The structural versatility of the pyrazole ring allows for fine-tuning of its biological activity to target specific pests while minimizing off-target effects.

The utility of the pyrazole core extends beyond the life sciences into the realm of material science and dye chemistry. The electronic properties of pyrazoles, including their intrinsic fluorescence and ability to form stable complexes with metal ions, make them valuable components in the design of advanced materials. mdpi.com These materials can have applications in areas such as organic light-emitting diodes (OLEDs), sensors, and photoluminescent probes.

In dye chemistry, pyrazolone (B3327878) derivatives, which contain a carbonyl group on the pyrazole ring, are of particular importance. nih.gov These compounds are used in the synthesis of a variety of dyes, including azo dyes, which are known for their vibrant colors and are used in textiles, food coloring, and color photography.

Overview of Pyrazole-Substituted Alcohols in Organic Synthesis and Medicinal Chemistry

Pyrazole-substituted alcohols, such as 2-(3-Methyl-1H-pyrazol-1-yl)ethanol, represent a significant subclass of pyrazole derivatives. The presence of a hydroxyl group provides a reactive handle for further synthetic modifications, making these compounds valuable intermediates in the construction of more complex molecules. documentsdelivered.comenamine.net

The structural diversity of pyrazole-ethanol scaffolds arises from the point of attachment of the ethanol (B145695) group to the pyrazole ring and the nature and position of other substituents on the ring. The ethanol group can be attached to one of the nitrogen atoms (N-substituted) or one of the carbon atoms (C-substituted) of the pyrazole ring.

The nomenclature of these compounds follows the IUPAC system. For N-substituted pyrazole ethanols, the position of the ethanol group is indicated by numbering the pyrazole ring, starting from the nitrogen atom bearing the substituent. For instance, in This compound , the "1" indicates that the ethanol group is attached to the nitrogen at position 1 of the pyrazole ring, and the "3-Methyl" indicates a methyl group at position 3.

Isomerism is a key feature of pyrazole-ethanol scaffolds. Positional isomers can exist depending on where the ethanol group and other substituents are located on the pyrazole ring. For example, 2-(5-Methyl-1H-pyrazol-1-yl)ethanol would be a positional isomer of the title compound. Furthermore, if the ethanol group is attached to a carbon atom, the nomenclature would reflect this, such as in 2-(1H-Pyrazol-4-yl)ethanol . enamine.net

The general IUPAC naming convention for alcohols involves identifying the longest carbon chain containing the hydroxyl (-OH) group and using the "-ol" suffix. docbrown.infolibretexts.org The position of the hydroxyl group and any other substituents are indicated by numbers.

The synthesis of pyrazoles dates back to the late 19th century, with the pioneering work of Ludwig Knorr in 1883, who first synthesized a pyrazole derivative. mdpi.com The classical Knorr synthesis, involving the condensation of a β-diketone with a hydrazine (B178648), laid the foundation for pyrazole chemistry. mdpi.comnih.gov

Research into pyrazole-substituted alcohols, specifically 1-(pyrazolyl)ethanol systems, has evolved from these early synthetic methods. The introduction of the hydroxyethyl (B10761427) group at the N-1 position of the pyrazole ring has been a focus of synthetic efforts due to the potential for these compounds to serve as versatile intermediates. documentsdelivered.com Early methods often involved the direct alkylation of pyrazoles with reagents like 2-chloroethanol (B45725). More recent synthetic strategies have focused on developing more efficient and regioselective methods. For example, the reaction of hydrazines with functionalized tetrahydrofuran (B95107) derivatives has been explored for the synthesis of N-substituted 2-(pyrazol-4-yl)ethanols. enamine.net The development of catalytic methods, including the use of transition metals, has also contributed to the more facile and controlled synthesis of these scaffolds. nih.gov The ongoing research in this area is driven by the need for novel building blocks for the synthesis of complex molecules with potential applications in medicine and materials science.

Structure

2D Structure

属性

IUPAC Name |

2-(3-methylpyrazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-6-2-3-8(7-6)4-5-9/h2-3,9H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAFMLNIISNFEIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599135 | |

| Record name | 2-(3-Methyl-1H-pyrazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35000-51-2 | |

| Record name | 3-Methyl-1H-pyrazole-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35000-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Methyl-1H-pyrazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3 Methyl 1h Pyrazol 1 Yl Ethanol and Analogues

Classical Synthetic Routes to Pyrazole-Ethanol Scaffolds

Traditional methods for constructing the pyrazole-ethanol core rely on two main strategies: building the pyrazole (B372694) ring with the ethanol (B145695) side-chain precursor already attached to the hydrazine (B178648), or by functionalizing a pre-formed pyrazole ring.

Cyclocondensation Reactions with Hydrazine Derivatives

The most fundamental approach to pyrazole synthesis is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. This method, known as the Knorr pyrazole synthesis, is highly versatile. youtube.com

The reaction between a β-diketone and hydrazine hydrate (B1144303) is a direct and widely used method for preparing pyrazoles. youtube.com For the synthesis of 3-methylpyrazole (B28129), an asymmetrical β-dicarbonyl compound is required. However, the reaction of a non-symmetrical β-diketone with hydrazine can lead to a mixture of two regioisomers. researchgate.net A common related synthesis is the reaction of acetylacetone (B45752) with hydrazine to form 3,5-dimethylpyrazole. orgsyn.orgyoutube.comscribd.com This reaction is often carried out using either hydrazine hydrate or hydrazine sulfate. While the reaction with hydrazine hydrate can be vigorous, it often results in higher yields and fewer inorganic byproducts compared to using hydrazine sulfate. orgsyn.orgscribd.com

The general reaction involves the nucleophilic attack of the hydrazine on the carbonyl groups of the β-diketone, followed by cyclization and dehydration to form the aromatic pyrazole ring. The reaction is typically performed in a suitable solvent like water or ethanol at controlled temperatures. youtube.comscribd.com

Table 1: Examples of Pyrazole Synthesis via Condensation of β-Diketones with Hydrazine

| β-Diketone | Hydrazine Source | Product | Yield | Reference |

|---|---|---|---|---|

| Acetylacetone | Hydrazine Sulfate | 3,5-Dimethylpyrazole | 77-81% | orgsyn.org |

| Acetylacetone | Hydrazine Hydrate | 3,5-Dimethylpyrazole | 95% | scribd.com |

A more direct route to the pyrazole-ethanol scaffold involves the use of a hydrazine derivative that already contains the hydroxyethyl (B10761427) group, such as 2-hydroxyethylhydrazine (B31387) (HOH₂CH₂NHNH₂). sigmaaldrich.comscbt.comnih.gov This approach builds the desired functionality directly into the pyrazole ring system during the cyclocondensation step.

The reaction of 2-hydroxyethylhydrazine with a β-dicarbonyl compound, such as a trifluoromethyl-β-diketone, proceeds via nucleophilic addition and cyclization. This reaction can lead to the formation of stable intermediates like 5-hydroxy-5-trifluoromethyl-4,5-dihydropyrazoles. researchgate.net Subsequent dehydration of these intermediates yields the final N-substituted pyrazole. The regioselectivity of the reaction depends on the nature of the substituents on the β-diketone. researchgate.netresearchgate.net This method provides a straightforward pathway to N-hydroxyethyl-substituted pyrazoles.

Table 2: Synthesis of a Pyrazole-Ethanol Analogue using 2-Hydroxyethylhydrazine

| β-Diketone | Hydrazine Derivative | Intermediate/Product | Reference |

|---|

Direct Functionalization of Pre-formed Pyrazoles

An alternative classical strategy involves the synthesis of the parent pyrazole ring, such as 3-methylpyrazole, followed by the introduction of the ethanol side-chain onto one of the nitrogen atoms.

The N-alkylation of a pre-formed pyrazole is a common method for introducing substituents onto the ring nitrogen. google.com For the synthesis of 2-(3-methyl-1H-pyrazol-1-yl)ethanol, 3-methylpyrazole can be alkylated using a halogenated ethanol equivalent, such as 2-chloroethanol (B45725) or 2-bromoethanol. The reaction is typically carried out in the presence of a base, which deprotonates the pyrazole NH group, making it a more potent nucleophile. mdpi.com

A significant challenge with this method, when applied to unsymmetrical pyrazoles like 3-methylpyrazole, is the formation of a mixture of regioisomers (N1 and N2 alkylated products). mdpi.com The ratio of these isomers is influenced by factors such as the steric hindrance of the substituents on the pyrazole ring and the specific reaction conditions employed. For instance, the alkylation of 3-methyl-5-phenyl-1H-pyrazole with a phenethyl electrophile yielded a 2.5:1 ratio of the two possible regioisomers, with the major product being the one where the alkyl group is attached to the nitrogen further from the bulky phenyl group. mdpi.com

Table 3: Examples of N-Alkylation of Pyrazoles

| Pyrazole | Alkylating Agent | Product(s) | Conditions | Reference |

|---|---|---|---|---|

| 3-Methyl-5-phenyl-1H-pyrazole | Phenethyl trichloroacetimidate | 1-Phenethyl-3-methyl-5-phenyl-1H-pyrazole and 1-Phenethyl-5-methyl-3-phenyl-1H-pyrazole | Camphorsulfonic acid, DCE | mdpi.com |

| Pyrazole | 2-(Chloromethyl)oxirane | 1-(Oxiran-2-ylmethyl)-1H-pyrazole derivative | K₂CO₃, DMF | researchgate.net |

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and sustainable methods for the synthesis of pyrazole derivatives. These include the use of microwave irradiation, multicomponent reactions, and biocatalysis.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The synthesis of pyrazolones from β-keto esters and hydrazines can be achieved rapidly and in high yields under solvent-free conditions using microwave irradiation. scielo.br This "green" approach often leads to shorter reaction times, cleaner reactions, and easier work-up compared to conventional heating methods. researchgate.netnih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all the starting materials, represent another sustainable strategy. nih.gov Four-component reactions involving an aldehyde, hydrazine hydrate, a β-ketoester, and malononitrile (B47326) have been developed to produce complex pyrano[2,3-c]pyrazole derivatives in an aqueous medium, offering high atom economy and reduced waste. nih.gov

Enzymatic catalysis offers a highly selective and sustainable alternative for pyrazole functionalization. Engineered enzymes have been used for the N-alkylation of pyrazoles with simple haloalkanes. nih.gov This biocatalytic system can achieve unprecedented regioselectivity (>99%), which is a significant advantage over classical alkylation methods that often produce isomeric mixtures. This approach operates under mild conditions and represents a promising green alternative for the synthesis of specifically substituted pyrazoles. nih.gov

Table 4: Overview of Modern Synthetic Approaches to Pyrazoles

| Method | Key Features | Example | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid, solvent-free, high yields | Synthesis of pyrazolones from ethyl acetoacetate (B1235776) and phenylhydrazine | scielo.br |

| Multicomponent Reactions | High atom economy, one-pot, reduced waste | Synthesis of pyrano[2,3-c]pyrazoles from aldehydes, hydrazine, β-ketoesters, and malononitrile | nih.gov |

One-Pot Multicomponent Reactions for Pyrazole Derivatives

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach for the synthesis of complex molecules like pyrazole derivatives from simple starting materials in a single synthetic operation. researchgate.netacs.org These reactions obviate the need for isolating intermediates, thereby saving time, reagents, and solvents. The synthesis of pyranopyrazole derivatives, for example, can be achieved through a one-pot reaction involving an aldehyde, malononitrile, hydrazine hydrate, and a β-ketoester, often facilitated by a suitable catalyst. researchgate.net

Various catalytic systems have been developed to promote these reactions under mild and environmentally benign conditions. For instance, engineered polyvinyl alcohol (SPVA) functionalized with sulfonic acid groups has been used as a heterogeneous acid catalyst for the synthesis of pyrazole-4-carbonitriles. bohrium.com This catalyst demonstrates high efficacy, yielding the desired product in significant amounts under ambient, solvent-free conditions, and can be recycled multiple times without a considerable loss of activity. bohrium.com Similarly, nano-flake HAp/ZnCl2 has been employed as a catalyst for the one-pot synthesis of 1H-pyrazole-1-carbothioamide derivatives, achieving high yields in short reaction times without the need for a solvent. biointerfaceresearch.com

The general mechanism for these MCRs often begins with the Knoevenagel condensation of an aldehyde and an active methylene (B1212753) compound like malononitrile, followed by a Michael addition of a pyrazolone (B3327878) intermediate, and subsequent cyclization. rsc.org The choice of catalyst can be crucial; for example, sodium gluconate has been used as an organic catalyst for the synthesis of dihydropyrano[2,3-c]pyrazoles. rsc.org The versatility of MCRs allows for the creation of diverse pyrazole derivatives by varying the starting components. acs.orgrsc.org

Table 1: Examples of One-Pot Multicomponent Reactions for Pyrazole Derivatives

| Starting Materials | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Aromatic aldehyde, Malononitrile, Phenyl hydrazine | Sulfonated Polyvinyl Alcohol (SPVA), Solvent-free | Pyrazole-4-carbonitrile derivative | 89 | bohrium.com |

| Aldehyde, Malononitrile, Hydrazine hydrate, β-ketoester | General scheme, suitable catalyst | Pyrano[2,3-c]pyrazole derivative | Up to 96 | researchgate.net |

| Aldehydes, Arylhydrazines, β-diketones/β-ketoesters | Tetrabutylammonium peroxydisulfate (B1198043) (TBA)2S2O8 | Fully substituted pyrazole derivative | High | rsc.org |

| Hydrazine hydrate, Arylidene malononitrile, Cyclohexyl isothiocyanate | HAp/ZnCl2 nano-flakes, 60-70°C, Solvent-free | 5-amino-3-aryl-4-cyano-N-cyclohexyl-1H-pyrazole-1-carbothioamide | 80-90 | biointerfaceresearch.com |

| Aryl glyoxal, Aryl thioamide, Pyrazolones | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), Room temp. | Pyrazole-linked thiazole (B1198619) derivative | Good-Exc. | acs.org |

Metal-Catalyzed Dehydrogenative Coupling Strategies

Metal-catalyzed dehydrogenative coupling has emerged as a powerful and atom-economical method for C-N and N-N bond formation in the synthesis of nitrogen-containing heterocycles, including pyrazoles. organic-chemistry.orgacs.org These reactions typically involve the coupling of alcohols with hydrazines, releasing only water and hydrogen gas as byproducts, which aligns with the principles of green chemistry. organic-chemistry.orgacs.org

Ruthenium-based catalysts have shown particular promise in this area. A combination of Ru3(CO)12 and an N-heterocyclic carbene (NHC)-diphosphine ligand can effectively catalyze the acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines to furnish pyrazoles in good yields. organic-chemistry.org This method is noted for its high selectivity and broad substrate scope. organic-chemistry.org Another Ru-catalyzed system has been developed for the synthesis of 2-pyrazolines from allylic alcohols and hydrazines, which also proceeds via an acceptorless dehydrogenative coupling mechanism and features low catalyst loading and high efficiency. acs.org

Copper-catalyzed systems have also been explored for oxidative dehydrogenative couplings. For instance, the coupling of pyrazol-5-amines can be selectively directed to form azopyrrole derivatives using a copper(I) catalyst. nih.gov The mechanism is proposed to involve a single-electron transfer process mediated by a copper(II) species, which is generated in situ. nih.gov While not a direct synthesis of the pyrazole ring itself, this demonstrates the utility of metal-catalyzed dehydrogenation in functionalizing pyrazole precursors. A mechanistic study on pyrazole formation via oxidation-induced N-N coupling of diazatitanacycles further highlights the role metals can play in facilitating the key bond-forming steps. rsc.org

Table 2: Examples of Metal-Catalyzed Dehydrogenative Coupling for Pyrazole Synthesis

| Substrates | Catalyst System | Product Type | Key Features | Reference |

| 1,3-Diols, Arylhydrazines | Ru3(CO)12 / NHC-diphosphine ligand | Pyrazoles | Acceptorless, high selectivity, water and H2 as byproducts | organic-chemistry.org |

| Allylic Alcohols, Hydrazines | Ru3(CO)12 / NHC-phosphine-phosphine ligand | 2-Pyrazolines | Acceptorless, low catalyst loading (0.3 mol%), high yields | acs.org |

| Pyrazol-5-amines | Copper(I) iodide (CuI) | Azopyrroles | Oxidative coupling, selective formation of N-N bond | nih.gov |

| β,γ-Unsaturated hydrazones | Copper catalyst, Aerobic oxidation | Pyrazole derivatives | C=C bond cleavage, formation of hydrazonyl radical intermediate | organic-chemistry.org |

Transformations Utilizing Propargylic Alcohols

Propargylic alcohols are versatile and readily available building blocks in organic synthesis, serving as valuable precursors for a variety of heterocyclic compounds, including pyrazoles. researchgate.netwikipedia.org A prominent strategy involves an acid-catalyzed Meyer-Schuster rearrangement of the propargylic alcohol to form an α,β-unsaturated carbonyl intermediate in situ, which then undergoes cyclocondensation with a hydrazine derivative. researchgate.netgoogle.com

An efficient one-pot method utilizes bismuth(III) triflate (Bi(OTf)3) as a catalyst to transform unprotected propargylic alcohols into α-iodo enones/enals. These intermediates are then reacted with hydrazine hydrate to yield a diverse range of substituted pyrazoles. researchgate.net This transformation is regioselective and proceeds through a sequential iodo-intercepted Meyer-Schuster rearrangement, cyclocondensation, and subsequent iodine elimination. researchgate.net A patent describes a similar process using a halogen source and an acid, highlighting that this two-step, one-pot sequence significantly improves yields compared to the direct reaction of propargylic alcohols with hydrazines. google.com The yield for pyrazole derivatives using this method can reach up to 91%. google.com

The utility of propargylic alcohols stems from their bifunctional nature, containing both an alkyne and a hydroxyl group. researchgate.net Their synthesis is often achieved through the addition of terminal alkynes to aldehydes, a reaction for which numerous catalytic systems have been developed to ensure high efficiency and enantioselectivity when required. organic-chemistry.org The transformation of these alcohols into the pyrazole core provides a robust and flexible route to functionalized pyrazole compounds. researchgate.netcore.ac.uk

Table 3: Synthesis of Pyrazoles from Propargylic Alcohols

| Propargylic Alcohol Derivative & Reagents | Catalyst/Conditions | Intermediate | Product Type | Yield (%) | Reference |

| Unprotected propargylic alcohols, Hydrazine hydrate | Bi(OTf)3, NIS (N-Iodosuccinimide) | α-iodo enones/enals (in situ) | Substituted pyrazoles | High | researchgate.net |

| Propargyl alcohol derivative, Halogen source, Hydrazine compound | Acid catalyst, Heating | Halogenated intermediate via Meyer-Schuster rearrangement | Pyrazole derivatives | Up to 91 | google.com |

Chemical Transformations and Reactivity of 2 3 Methyl 1h Pyrazol 1 Yl Ethanol Scaffolds

Derivatization of the Hydroxyl Functionality

The primary alcohol group in the 2-(3-methyl-1H-pyrazol-1-yl)ethanol molecule is a versatile handle for introducing a variety of functional groups through well-established reactions.

Esterification and Etherification Reactions

The hydroxyl group can be readily converted into esters and ethers. Esterification is typically achieved by reacting the alcohol with carboxylic acids, acid chlorides, or acid anhydrides, often in the presence of an acid or base catalyst. For instance, pyrazole (B372694) alcohols can be synthesized by the reduction of the corresponding pyrazole esters, and conversely, the esterification of pyrazole alcohols can be performed to introduce various ester functionalities. mdpi.com The synthesis of pyrazole esters is a common strategy to modify the properties of the parent molecule. nih.gov

Etherification can be carried out through methods like the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then reacts with an alkyl halide. These reactions allow for the introduction of a wide range of alkyl or aryl groups, thereby modifying the steric and electronic properties of the side chain.

Table 1: Examples of Esterification of Pyrazole Alcohols

| Pyrazole Alcohol Precursor | Esterifying Agent | Product | Reference |

| Pyrazole alcohol | Carboxylic acid | Pyrazole ester | mdpi.com |

| Pyrazole alcohol | Acid chloride | Pyrazole ester | nih.gov |

| Pyrazole alcohol | Acid anhydride (B1165640) | Pyrazole ester | bohrium.com |

Carbamatization and Urethane Formation

The reaction of the hydroxyl group with isocyanates or carbamoyl (B1232498) chlorides leads to the formation of carbamates (urethanes). This transformation is valuable for introducing a carbamate (B1207046) linkage, which is a common motif in medicinal chemistry. The synthesis of pyrazole-containing carbamates has been reported through various synthetic routes. For example, methyl N-[4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl]carbamate has been synthesized from the corresponding acetophenone (B1666503) containing a carbamate moiety. bohrium.com Additionally, pyrazole-1-carboxamides and urea (B33335) or carbamate-linked pyrazole analogues have been synthesized, highlighting the versatility of this functionalization. researchgate.netias.ac.in

Table 2: Synthesis of Pyrazole Carbamates

| Pyrazole Precursor | Reagent | Product Type | Reference |

| Acetophenone with carbamate moiety | Phenylhydrazine, Vilsmeier-Haack reagents | Pyrazole carbamate | bohrium.com |

| 5-Aminopyrazole | Isocyanate | Pyrazole urea/carbamate | researchgate.net |

| Isoxazolyl chalcones | Semicarbazide | Dihydropyrazole-1-carboxamide | nih.gov |

Modifications of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle and can undergo several types of transformations, including substitution reactions on the ring carbons and modifications that lead to fused heterocyclic systems.

Electrophilic Aromatic Substitution Reactions on the Pyrazole Nucleus

The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The position of substitution is directed by the existing substituents on the ring. For 1,3-disubstituted pyrazoles, such as the this compound scaffold, the C4-position is the most common site for electrophilic attack. researchgate.netresearchgate.netmdpi.com The substituent at the N1 position and the methyl group at the C3 position influence the reactivity of the ring.

Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. For example, the nitration of 1,3-diphenylpyrazole with a mixture of nitric acid and sulfuric acid results in dinitration, with one nitro group entering the C4-position of the pyrazole ring and the other at the para-position of the 1-phenyl group. cdnsciencepub.com When a milder nitrating agent like nitric acid in acetic anhydride is used, mononitration at the 4-position is observed. cdnsciencepub.comresearchgate.net Halogenation with reagents like N-halosuccinimides also selectively occurs at the C4-position under mild conditions. researchgate.net

Table 3: Electrophilic Aromatic Substitution on Pyrazole Rings

| Pyrazole Substrate | Reagent | Position of Substitution | Product | Reference |

| 1,3-Diphenylpyrazole | HNO₃ / H₂SO₄ | C4 (pyrazole) and C4' (phenyl) | 4-Nitro-1-(p-nitrophenyl)-3-phenylpyrazole | cdnsciencepub.com |

| 1,3-Diphenylpyrazole | HNO₃ / Acetic Anhydride | C4 (pyrazole) | 1,3-Diphenyl-4-nitropyrazole | cdnsciencepub.com |

| Pyrazole | N-Bromosuccinimide (NBS) | C4 | 4-Bromopyrazole | researchgate.net |

| Pyrazole | N-Chlorosuccinimide (NCS) | C4 | 4-Chloropyrazole | researchgate.net |

| 1-Phenylpyrazole | HNO₃ / H₂SO₄ | C4 (pyrazole) and C4' (phenyl) | 4-Nitro-1-(p-nitrophenyl)pyrazole | cdnsciencepub.com |

Hydrogenation of Unsaturated Moieties and Transfer Hydrogenation

The pyrazole ring itself is relatively stable to catalytic hydrogenation under standard conditions. However, under more forcing conditions or with specific catalysts, the pyrazole ring can be reduced to pyrazoline and subsequently to pyrazolidine. osi.lv

More commonly, pyrazole derivatives, including those with structures similar to this compound, are used as ligands in transition metal-catalyzed reactions, such as transfer hydrogenation. rsc.orgrsc.orgscholaris.ca In these cases, the pyrazole moiety coordinates to a metal center (e.g., ruthenium, manganese), and the resulting complex catalyzes the reduction of unsaturated functional groups like ketones, aldehydes, and imines, typically using a hydrogen donor like isopropanol. rsc.orgnih.gov This highlights the utility of the pyrazole scaffold in facilitating reductions of other parts of a molecule or in catalytic applications, rather than being reduced itself.

Cyclization Reactions Involving Pyrazole-Ethanol Derivatives

The this compound scaffold can be a valuable precursor for the synthesis of fused heterocyclic systems. This often involves initial modification of the ethanol (B145695) side chain to introduce a reactive group that can participate in a cyclization reaction. For instance, the alcohol can be oxidized to an aldehyde, 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde, which can then undergo condensation with various binucleophiles to form fused rings. nih.gov

A common strategy involves the reaction of a functionalized pyrazole with a 1,3-dicarbonyl compound or its equivalent to construct a second ring. For example, 5-aminopyrazole derivatives are widely used to synthesize pyrazolo[1,5-a]pyrimidines. chim.it Similarly, pyrazolo[4,3-b]pyridines can be synthesized from appropriately substituted pyrazoles. nih.gov While direct cyclization of this compound is not commonly reported, its derivatives, such as the corresponding amine or aldehyde, are key intermediates in the construction of these more complex heterocyclic systems. nih.gov

Table 4: Fused Heterocycles from Pyrazole Precursors

| Pyrazole Precursor | Reactant | Fused Heterocycle | Reference |

| 5-Aminopyrazole | 1,3-Diketone | Pyrazolo[1,5-a]pyrimidine | chim.it |

| 2-Chloro-3-nitropyridine-derived ester | Aryldiazonium tosylate, Pyrrolidine | Pyrazolo[4,3-b]pyridine | nih.gov |

| Amino-1-(2-hydroxyethyl)pyrazole derivative | Formylation, Mesylation, Cyclization | Imidazo[1,2-b]pyrazole | nih.gov |

| 5-Aminopyrazoles | N-substituted isatin | Pyrazole-oxindole hybrid | mdpi.com |

Formation of Diverse Chemical Conjugates and Complex Ligands

The this compound scaffold serves as a foundational element for the construction of sophisticated molecular architectures, including multidentate ligands and intricate heterocyclic systems. The reactivity of both the pyrazole ring and its N-hydroxyethyl substituent enables a variety of chemical transformations, leading to the formation of diverse and functionally complex molecules.

Researchers have extensively utilized pyrazole derivatives for the synthesis of chelating ligands due to the coordinating ability of the sp2 hybridized nitrogen atoms within the pyrazole ring. nih.govnih.gov The introduction of a hydroxyl-functionalized arm, as seen in this compound, further enhances its utility, providing an additional site for coordination or for the attachment of other molecular fragments. This dual functionality is key to creating bidentate and polydentate ligands, which are crucial in the formation of stable metal complexes. researchgate.nettandfonline.com

One common strategy involves the functionalization of the hydroxyl group. For instance, the Williamson ether synthesis can be employed to introduce a variety of organic moieties, thereby creating a library of pyrazolyl ether ligands. masterorganicchemistry.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, resulting in the formation of an ether linkage. This method offers a straightforward route to expand the structural diversity of ligands derived from the parent alcohol.

Another important class of reactions involves the condensation of pyrazole-containing precursors with other molecules to form more complex heterocyclic systems. For example, pyrazole derivatives can be reacted with β-diketones or their equivalents to generate a variety of substituted pyrazoles. nih.gov Furthermore, the combination of the pyrazole motif with other heterocyclic rings, such as thiazole (B1198619) or triazole, has been shown to produce complex ligands with unique coordination properties. nih.gov These syntheses often proceed through multi-step sequences or one-pot multicomponent reactions, highlighting the versatility of the pyrazole scaffold in complex molecule synthesis. nih.govcsic.esresearchgate.netias.ac.in

The resulting conjugates and complex ligands have found applications in various fields. For instance, pyrazolate-based metal-organic frameworks (MOFs) have demonstrated potential in gas capture and catalysis. researchgate.net The ability to tune the steric and electronic properties of the ligands by modifying the pyrazole scaffold allows for the rational design of materials with specific functionalities.

Below are tables detailing some of the key synthetic transformations and the types of compounds that can be generated from pyrazole-based scaffolds.

Table 1: Synthesis of Pyrazole-Containing Conjugates

| Starting Material | Reagent(s) | Product Type | Reaction Conditions | Yield (%) | Reference |

| 1-Aryl-2-bromoethanone | 3,5-Dimethylpyrazole | 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone | N-alkylation | Low | mdpi.com |

| 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone | Hydroxylamine hydrochloride, NaOH | 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime | Oximation | 81-93 | mdpi.com |

| 3-Methyl-1H-pyrazol-5(4H)-one | Arylsulfonyl chlorides | Arylsulfonyl derivatives of pyrazolone (B3327878) | Sulfonylation | Not specified | researchgate.net |

| 3-Methyl-1H-pyrazol-5(4H)-one | Isocyanates | Carboxamide derivatives of pyrazolone | Carboxamidation | Not specified | researchgate.net |

| Hydrazines | Activated enol ethers | Tautomeric pyrazoles | Cyclocondensation | Good | nih.gov |

Table 2: Formation of Complex Pyrazole-Based Ligands and Metal Complexes

| Ligand/Precursor | Metal Salt | Complex/Product Type | Key Features | Reference |

| 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol | - | Bidentate N,N-ligand | Pyridyl and pyrazolyl coordinating units | nih.gov |

| Tris(pyrazolyl)borate (Scorpionate) ligands | CuCl₂, ZnCl₂, CdCl₂ | Metal(II) scorpionate complexes | Tridentate coordination, tunable electronic/steric effects | nih.gov |

| Tris(4-cyano-3-phenyl-1H-pyrazol-1-yl)hydroborato | Ni(NO₃)₂·6H₂O | Half-sandwich nickel(II) complex | Pseudooctahedral geometry with ethanol co-ligand | nih.gov |

| 2-(5-Phenyl-3-pyridin-2-yl-pyrazol-1-yl)-ethanol | Pd(II) salts | Palladium(II) complex | N,N,O-tridentate coordination potential | researchgate.net |

| 1,4-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperazine | - | Bis-bidentate nitrogen ligand | Bridging piperazine (B1678402) unit | researchgate.netresearchgate.net |

Advanced Spectroscopic and Analytical Characterization Techniques

Structural Elucidation Techniques

A combination of spectroscopic methods is utilized to ascertain the precise structure of 2-(3-Methyl-1H-pyrazol-1-yl)ethanol. Each technique provides unique and complementary information, leading to an unambiguous structural assignment.

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. The methyl group on the pyrazole (B372694) ring typically appears as a singlet. The protons of the pyrazole ring itself show distinct signals, and the methylene (B1212753) groups of the ethanol (B145695) substituent also give rise to specific resonances. researchgate.netresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. researchgate.net Signals for the carbon atoms of the pyrazole ring, the methyl group, and the ethanol substituent can be clearly identified and assigned. researchgate.netresearchgate.net The chemical shifts of these carbon atoms are influenced by their local electronic environment, confirming the connectivity of the molecule. researchgate.netnaturalspublishing.com Two-dimensional NMR experiments, such as HMQC, can be used to correlate the proton and carbon signals, further solidifying the structural assignment. imperial.ac.uk

| Compound | Technique | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

|---|---|---|---|

| N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine | ¹H NMR | Not Specified | Displays characteristic signals for the pyrazole and thiazole (B1198619) rings. |

| Methyl 3-heptyl-1H-pyrazole-5-carboxylate | ¹H NMR | CDCl₃ | Shows signals corresponding to the heptyl chain, pyrazole ring, and methyl ester group. |

| 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | ¹H NMR | Not Specified | Signals for pyrazole rings at 7.65, 7.53, and 6.27 ppm; CHCH₂ proton at 7.17 ppm; CHCH₂ proton at 4.40 ppm. mdpi.com |

| 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | ¹³C NMR | Not Specified | Carbonyl group signal at 194.7 ppm. mdpi.com |

| 4-(2-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | ¹H NMR | CDCl₃ | δ 7.2 (s, 1H, olefinic proton), 7.65 (d, 2H, J=7.4 Hz), 7.31 (t, 2H, J=7.4 Hz), 7.12 (t, 1H, J=7.4 Hz), 7.38-7.5 (m, 5H, H-Ar), 1.29 (s, 3H, -CH₃). naturalspublishing.com |

| 4-(2-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | ¹³C NMR | CDCl₃ | δ 22.1, 122, 125.1, 128, 129.5, 139.8, 144.1, 147.9, 158.5. naturalspublishing.com |

Mass Spectrometry (MS, LC-MS, HRMS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound.

Mass Spectrometry (MS): Standard mass spectrometry techniques can confirm the molecular weight of the compound. chemicalbook.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is useful for analyzing mixtures and confirming the presence of the target compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio, which allows for the determination of the exact elemental formula of the molecule. mdpi.com This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For instance, the exact mass of a pseudo-molecular ion can be used to confirm the elemental formula with a very low mass error. mdpi.com

| Compound | Technique | Ionization Method | Key Findings |

|---|---|---|---|

| This compound | MS | Not Specified | Molecular Weight: 126.16 g/mol. sigmaaldrich.com |

| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | HRMS | ESI | Exact mass (m/z 462.1516) of the pseudo-molecular ion ([M + H]⁺) confirmed the elemental formula C₂₂H₂₈N₃O₄S₂⁺ with a mass error of -1.30 ppm. mdpi.com |

Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum shows characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. Key vibrational bands include the O-H stretch from the ethanol group and C-N stretching vibrations from the pyrazole ring. jocpr.com The presence of a strong absorption band corresponding to the S-N and S-C stretching vibrations can be observed in derivatives. mdpi.com

| Compound | Technique | Key Absorption Bands (cm⁻¹) |

|---|---|---|

| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | FT-IR | 1363 and 1170 (asymmetric and symmetric SO₂ stretching), 892 (S–N stretching), 676 (S–C stretching), 1595 (C=C and C=N stretching). mdpi.com |

| 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | IR | Characteristic bands confirming the structure. mdpi.com |

Ultraviolet-Visible Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound and its derivatives typically shows absorption bands in the UV region, which can be attributed to π → π* transitions within the pyrazole ring and other chromophores present in the molecule. semanticscholar.orgresearchgate.net The position and intensity of these bands can be influenced by the solvent polarity. semanticscholar.org

| Compound | Solvent | λmax (nm) | Transition Type |

|---|---|---|---|

| 1H-1,2,3-triazole | Gas Phase | ~210 | π → π. rsc.org |

| Pyrazole | Gas Phase | ~210 | π → π. rsc.org |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state.

Single Crystal X-ray Diffraction Analysis of this compound Derivatives

In a study of 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol, single-crystal X-ray diffraction confirmed the structure, revealing that the pyridyl and pyrazole rings are nearly coplanar. mdpi.comnih.gov The crystal data and refinement parameters, including the space group and unit cell dimensions, provide a complete picture of the solid-state structure. mdpi.comnih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₃N₃O |

| CCDC Deposition Number | 1487543 |

| C-C bond length (pyridyl to pyrazole) | 1.472(3) Å |

| Dihedral angle (pyridyl and pyrazole rings) | 10.65(2)° |

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic separation techniques are fundamental in the analysis of pharmaceutical intermediates and other chemical compounds. The choice of method depends on the specific requirements of the analysis, such as the need for quantification, purity assessment, or simply monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. For compounds like this compound, which possess a degree of polarity, Reverse-Phase HPLC (RP-HPLC) is often the method of choice. In RP-HPLC, the stationary phase is nonpolar, while the mobile phase is a polar aqueous/organic mixture.

A typical setup for the analysis of pyrazole derivatives involves a C18 column, which is a silica-based stationary phase with octadecyl carbon chains. The mobile phase commonly consists of a mixture of acetonitrile (B52724) and water. sielc.com The ratio of these solvents can be adjusted to optimize the separation, and additives like phosphoric acid or formic acid may be used to control the pH and improve peak shape. sielc.com A Photo Diode Array (PDA) detector is highly advantageous as it can monitor the absorbance over a wide range of wavelengths simultaneously, providing spectral information that can aid in peak identification and purity assessment.

While a specific validated method for this compound is not widely documented in publicly available literature, a general approach for related pyrazoline derivatives has been established. ijcpa.in This can serve as a strong starting point for method development. For instance, a validated RP-HPLC method for a pyrazoline derivative utilized a C18 column with a mobile phase of acetonitrile and water, and detection was carried out at 206 nm. ijcpa.in The purity of various pyrazole-fused curcumin (B1669340) analogues has also been confirmed using HPLC. nih.gov In the analysis of other heterocyclic compounds, tandem HPLC-PDA-MS systems have been employed to confirm the purity of final products, often using an X-Bridge C18 column. acs.org

Table 1: Illustrative RP-HPLC-PDA Parameters for the Analysis of Pyrazole Derivatives

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detector | Photo Diode Array (PDA) |

| Detection Wavelength | 200-400 nm (for peak purity) |

| Quantification Wavelength | ~210 nm (indicative for pyrazole ring) |

This table presents a representative set of conditions based on methods for structurally similar compounds and serves as a starting point for the analysis of this compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for monitoring the progress of chemical reactions, identifying compounds, and checking the purity of a sample. acs.org For pyrazole derivatives, TLC is a routine analytical tool. acs.orgresearchgate.net

The stationary phase is typically a thin layer of silica (B1680970) gel (often with a fluorescent indicator, F254) coated on a plate of glass, plastic, or aluminum. The sample is spotted onto the plate, which is then placed in a developing chamber with a suitable solvent system (mobile phase). The solvent moves up the plate by capillary action, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases.

The visualization of the separated spots is commonly achieved under a UV lamp, which causes the fluorescent indicator in the silica gel to glow, and the UV-absorbing compounds appear as dark spots. acs.org The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and can be used for identification purposes. In the synthesis of various pyrazole and pyrazoline derivatives, TLC with silica gel plates (Silica gel-60 F254) is frequently used to monitor the reaction progress. acs.orgacs.org

Table 2: Representative TLC System for the Analysis of Pyrazole Derivatives

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 pre-coated plates |

| Mobile Phase (Eluent) | Ethyl acetate/n-Hexane (e.g., 1:1 or 3:2 v/v) nih.gov |

| Visualization | UV lamp (254 nm) |

| Application | Monitoring reaction progress, purity check |

This table provides a typical TLC system used for pyrazole derivatives. The optimal eluent composition may need to be determined experimentally for this compound.

Computational Investigations and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is employed to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization, and to analyze the distribution of electrons within the molecule. aimspress.com Studies on various pyrazole (B372694) and pyrazoline derivatives utilize DFT to achieve these ends. acs.orgacs.org For instance, theoretical investigations into pyrazoline analogs use DFT to provide a computational foundation for understanding their molecular structure and properties. acs.orgacs.org

The process involves calculating the molecule's energy at different atomic arrangements until the lowest energy conformation (the ground state) is found. From this optimized geometry, various electronic properties, such as dipole moment and the distribution of atomic charges, can be calculated, which are crucial for understanding molecular reactivity. researchgate.net Supramolecular analysis of pyrazoline analogues has shown that interactions such as C–H···O and C–H···π play a significant role in molecular stability. acs.org

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing chemical reactivity. aimspress.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small energy gap indicates that a molecule is more reactive. researchgate.net Computational studies on pyrazole derivatives frequently involve calculating these values to predict their chemical behavior. aimspress.comresearchgate.net For example, a study on a temozolomide, which contains a similar five-membered nitrogen heterocycle, calculated the HOMO-LUMO gap to be 4.40 eV in the gas phase, indicating significant stability. aimspress.com

Table 1: Illustrative Frontier Orbital Energies and Energy Gaps for a Pyrazole-Related Compound

| Parameter | Energy (eV) |

| HOMO | -0.3316 |

| LUMO | -0.0472 |

| Energy Gap (ΔE) | 0.2844 |

Note: Data is illustrative and based on findings for 1-phenyl-3-methyl-pyrazole as reported in related research. researchgate.net Values can vary significantly based on the specific molecule, basis set, and computational method used.

Computational methods, particularly DFT, are also employed to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming the structure of newly synthesized compounds. acs.orgacs.org

Researchers synthesize pyrazoline analogs and then characterize them using ¹H and ¹³C NMR spectroscopy, comparing the experimental results with computationally predicted shifts to validate the molecular structures. acs.orgacs.org Similarly, theoretical vibrational frequencies from DFT calculations can be compared with experimental FT-IR and FT-Raman spectra. researchgate.net For instance, the FT-IR spectrum of a pyrazole derivative showed characteristic bands for the –C=O group (1681 cm⁻¹) and the –NH– group (3135 cm⁻¹), which can be correlated with calculated vibrational modes. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of drug discovery and materials science, MD simulations are crucial for understanding the stability of a ligand-receptor complex and the conformational changes that may occur upon binding. acs.org

For pyrazole derivatives with potential biological activity, MD simulations can assess how stably the compound remains in the binding pocket of a target protein. acs.orgnih.gov A key metric used in these simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions over the course of the simulation. A stable RMSD value, with moderate fluctuations around a mean, suggests that the complex is stable and has reached equilibrium. acs.org For example, a 100 ns MD simulation of a pyrazole-containing compound bound to the TREM2 receptor showed moderate RMSD fluctuations around a mean value of approximately 2.0 Å, indicating a stable complex. acs.orgacs.org

In Silico Studies for Biological Activity Prediction and Mechanistic Insights

In silico studies encompass a range of computational techniques used to predict the biological activity of a molecule before it is synthesized or tested in a lab. These methods are essential for rational drug design, helping to prioritize candidates and provide insights into their mechanisms of action.

Molecular docking is a prominent in silico technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. nih.gov This method is widely used to screen virtual libraries of compounds and to understand the structural basis of a ligand's activity. nih.gov Numerous studies have employed molecular docking to investigate the potential of pyrazole derivatives as inhibitors of various enzymes and receptors. nih.govrsc.org

The process involves placing the ligand into the binding site of the receptor in various conformations and scoring them based on binding affinity or energy. nih.gov Lower binding energy typically indicates a more favorable and stable interaction. Docking studies on pyrazole derivatives have identified potential inhibitors for targets such as:

Receptor Tyrosine Kinases (e.g., VEGFR-2): Certain pyrazole derivatives showed minimum binding energies as low as -10.09 kJ/mol, suggesting potential as kinase inhibitors for anticancer applications. nih.gov

Carbonic Anhydrase (hCA): Pyrazole-carboxamides were docked into the active sites of hCA I and hCA II, with results showing higher binding affinities than the reference inhibitor, acetazolamide (B1664987) (AAZ). nih.gov

Bcl-2 Protein: To explore anticancer potential, 1,3,5-trisubstituted-1H-pyrazole derivatives were docked to the anti-apoptotic protein Bcl-2. The studies confirmed high binding affinity, highlighting key hydrogen bonding interactions that could disrupt the protein's function. rsc.orgresearchgate.net

These docking studies not only predict binding affinity but also reveal the specific amino acid residues involved in the interaction, providing a rational framework for future drug design and optimization. acs.orgresearchgate.net

Table 2: Illustrative Molecular Docking Results for Various Pyrazole Derivatives Against Biological Targets

| Pyrazole Derivative Type | Protein Target | Binding Energy / Score | Key Interacting Residues |

| 1,3,4-Thiadiazole-Pyrazole | VEGFR-2 (2QU5) | -10.09 kJ/mol | Cys919, Asp1046 |

| Pyrazole-Carboxamide | hCA II | -8.54 kcal/mol | Zn2+, His94, Thr199 |

| 1,3,5-Trisubstituted-Pyrazole | Bcl-2 | -8.2 kcal/mol | Arg102, Asp105 |

Note: This table is a compilation of representative data from multiple studies on different pyrazole derivatives to illustrate the application of molecular docking. nih.govnih.govrsc.org Scores and interactions are specific to the compounds and targets studied in the cited literature.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

In silico ADMET prediction is a critical step in the early phases of drug discovery and chemical safety assessment. These computational models use the chemical structure of a compound to forecast its pharmacokinetic and toxicity properties, helping to identify potential liabilities before costly and time-consuming experimental studies are undertaken. Various software platforms and web-based tools, such as ADMETlab and Lazar, are employed to perform these predictions.

For a compound like 2-(3-Methyl-1h-pyrazol-1-yl)ethanol, an ADMET profile would be generated by calculating a range of molecular descriptors and comparing them against established models. These models are built from large datasets of compounds with known experimental ADMET properties. The predictions help to assess the compound's "drug-likeness" and potential for development.

Detailed Research Findings

Although specific data for this compound is not available, a typical computational ADMET screen for a pyrazole derivative would involve the parameters shown in Table 1. Studies on various pyrazole derivatives frequently report such predictions to gauge their potential as drug candidates. For instance, research on pyrazolylaminoquinazoline derivatives used in silico tools to predict carcinogenicity, mutagenicity, and hepatotoxicity, successfully identifying compounds with lower toxicity profiles. Similarly, studies on pyrazole-carboxamides and other pyrazole-based compounds have utilized these methods to evaluate drug-like properties and predict toxicity, guiding the synthesis of more promising candidates.

The general findings from these studies on related pyrazole compounds indicate that the pyrazole scaffold is a viable starting point for designing molecules with favorable ADMET properties. However, substitutions on the pyrazole ring significantly influence these characteristics, making compound-specific prediction essential.

Table 1: Representative In Silico ADMET Prediction Parameters This table illustrates the types of data that would be generated in an ADMET study of this compound. The values are hypothetical examples for illustrative purposes.

| Parameter Category | Parameter | Predicted Value | Significance |

| Physicochemical Properties | Molecular Weight | e.g., < 500 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |

| LogP (Lipophilicity) | e.g., < 5 | Influences solubility, permeability, and metabolism. | |

| Topological Polar Surface Area (TPSA) | e.g., < 140 Ų | Predicts cell permeability and oral absorption. | |

| Absorption | Human Intestinal Absorption (HIA) | e.g., Good | Likelihood of absorption from the gut into the bloodstream. |

| Distribution | Blood-Brain Barrier (BBB) Permeation | e.g., Low | Predicts potential for central nervous system effects. |

| Metabolism | Cytochrome P450 (CYP) Inhibition | e.g., CYP2D6 Inhibitor | Risk of drug-drug interactions. |

| Excretion | Renal Organic Cation Transporter (OCT2) | e.g., Substrate | Predicts pathway of elimination from the body. |

| Toxicity | Ames Mutagenicity | e.g., Non-mutagen | Potential to cause genetic mutations. |

| Hepatotoxicity (Liver Toxicity) | e.g., Low Risk | Potential to cause drug-induced liver injury. |

Mechanistic Elucidation of Reactions via Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a fundamental tool for investigating the mechanisms of chemical reactions. It allows researchers to map out reaction pathways, calculate activation energies, and identify transition states and intermediates. This provides a deep understanding of how a reaction proceeds, which is essential for optimizing reaction conditions and designing new synthetic routes.

For pyrazole compounds, computational studies have been used to elucidate a variety of reaction mechanisms. These include investigations into their synthesis and their subsequent functionalization. For example, DFT studies have provided detailed mechanistic insights into the synthesis of the pyrazole ring itself, such as the metal-mediated oxidative coupling of alkynes and nitriles to form the N-N bond.

Detailed Research Findings

While no specific computational studies on the reaction mechanisms of this compound have been found in the searched literature, the methodologies used for related compounds are well-established. A typical computational study to elucidate a reaction mechanism involving a pyrazole derivative would proceed as follows:

Geometry Optimization: The 3D structures of reactants, products, intermediates, and transition states are optimized to find their lowest energy conformations.

Transition State Search: Sophisticated algorithms are used to locate the transition state structure connecting reactants and products. The energy of the transition state determines the activation energy barrier, which governs the reaction rate.

Intrinsic Reaction Coordinate (IRC) Analysis: This calculation confirms that the identified transition state correctly connects the desired reactants and products on the potential energy surface.

These calculations can reveal, for example, whether a reaction proceeds through a concerted (single-step) or stepwise mechanism. DFT has been used to study the-Wittig rearrangement of pyrazolones, clarifying the reaction pathway and the nature of the intermediates involved. Other studies have used computational modeling to understand the antioxidant mechanisms of pyrazoline derivatives by analyzing their frontier molecular orbitals and reactivity descriptors.

Table 2: Typical Data from a DFT Study of a Reaction Mechanism This table illustrates the kind of data that would be generated from a computational study of a hypothetical reaction of this compound.

| Parameter | Description | Example Application |

| ΔE (Reaction Energy) | The energy difference between products and reactants. | Determines if a reaction is exothermic (releases heat) or endothermic (requires heat). |

| ΔG (Gibbs Free Energy) | The overall thermodynamic driving force of the reaction, including entropy. | Determines if a reaction is spontaneous under given conditions. |

| Ea (Activation Energy) | The energy barrier that must be overcome for the reaction to occur. | A lower activation energy corresponds to a faster reaction rate. |

| Transition State Geometry | The molecular structure at the highest point of the energy barrier. | Reveals the critical bond-forming and bond-breaking events. |

| Key Bond Distances | Distances of bonds being formed or broken in the transition state. | Provides evidence for the structure of the transition state. |

By applying these established computational methods, future research could readily investigate the reactivity and potential applications of this compound, providing valuable data for the scientific community.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-(3-Methyl-1H-pyrazol-1-yl)ethanol, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine hydrate and KOH in ethanol under reflux (5–7 hours) are used to form pyrazole derivatives . Microwave-assisted synthesis (e.g., 70°C, 160 W, 180–300 sec) can reduce reaction time and improve yield, as demonstrated for analogous pyrazole-containing compounds . Key parameters to optimize include solvent choice (ethanol preferred for solubility), stoichiometry of hydrazine derivatives, and reaction temperature .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- Chromatography : TLC (e.g., silica gel, ethyl acetate/hexane) to monitor reaction progress .

- Spectroscopy : ¹H/¹³C NMR to confirm the ethanol-linked pyrazole moiety (e.g., δ ~3.8 ppm for -CH₂-OH and pyrazole proton shifts) . IR spectroscopy to detect hydroxyl (~3200–3500 cm⁻¹) and pyrazole C=N stretches (~1500 cm⁻¹) .

- Elemental Analysis : Match calculated and observed C/H/N/O percentages .

Q. What are the solubility and stability profiles of this compound in common solvents?

- Methodological Answer : The compound is polar due to the hydroxyl group, showing high solubility in ethanol, methanol, and DMSO. Stability tests (e.g., 24-hour exposure to light, air, and varying pH) indicate degradation under strong acidic/basic conditions. Store at 2–8°C in inert atmospheres .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic and geometric properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with basis sets like SBKJC or LANL2DZ can model the compound’s geometry and electron distribution. For example, SBKJC outperforms LANL2DZ in reproducing experimental bond lengths and angles in pyrazole-metal complexes . Key outputs include HOMO-LUMO gaps (reactivity indicators) and electrostatic potential maps (hydrogen-bonding sites) .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- Methodological Answer : The hydroxyl group promotes intermolecular hydrogen bonding, often leading to amorphous solids. Slow evaporation from ethanol at room temperature yields single crystals suitable for X-ray diffraction . For stubborn cases, vapor diffusion (e.g., ethanol/ether) or seeding with structurally similar crystals (e.g., pyrazole derivatives) may help .

Q. How does the pyrazole ring influence the compound’s biological activity, and what assays are suitable for testing?

- Methodological Answer : The pyrazole moiety enhances interactions with biological targets (e.g., enzymes via π-π stacking or hydrogen bonding). Screen for antimicrobial activity using broth microdilution (MIC assays) or anticancer potential via MTT assays on cell lines (e.g., P19 embryonic carcinoma) . Compare results with analogs lacking the ethanol group to isolate structural contributions .

Q. What are the implications of tautomerism in the pyrazole ring for spectroscopic interpretation?

- Methodological Answer : The 3-methyl-1H-pyrazole group exhibits tautomerism (1H ↔ 2H), altering NMR and IR spectra. Use variable-temperature NMR to identify tautomeric populations (e.g., coalescence temperatures) . Computational IR frequency calculations (DFT) can assign peaks to specific tautomers .

Data Contradictions and Resolution

- Synthesis Yields : Microwave methods (e.g., 70–80% yields ) often outperform traditional reflux (~50–60% ). This discrepancy highlights the need for controlled energy input and real-time monitoring (e.g., in-situ IR) to minimize side reactions.

- Computational vs. Experimental Geometry : LANL2DZ may overestimate bond lengths in pyrazole-metal complexes compared to SBKJC . Always validate DFT results with crystallographic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。